molecular formula C27H26N2O4 B13210827 1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid

1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid

Cat. No.: B13210827
M. Wt: 442.5 g/mol
InChI Key: NYMYBGGSILYPRA-UHFFFAOYSA-N
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Description

1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a pyrrolidine ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis, particularly in the synthesis of peptides and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, such as dichloromethane or dimethylformamide, and reagents like sodium hydride or potassium carbonate to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the multiple steps required for the synthesis, ensuring high purity and yield. The use of solid-phase synthesis techniques, where the compound is attached to a solid support and sequentially built up, is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted reactions during the synthesis process. The protecting group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to build up the desired peptide sequence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. The presence of the benzyl group and the Fmoc protecting group makes it particularly useful in peptide synthesis, allowing for selective reactions and high yields .

Properties

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

1-benzyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C27H26N2O4/c30-25(31)27(14-15-29(18-27)16-19-8-2-1-3-9-19)28-26(32)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24H,14-18H2,(H,28,32)(H,30,31)

InChI Key

NYMYBGGSILYPRA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=CC=C5

Origin of Product

United States

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